molecular formula C10H7N3 B081468 3H-imidazo[4,5-h]quinoline CAS No. 14993-03-4

3H-imidazo[4,5-h]quinoline

Cat. No.: B081468
CAS No.: 14993-03-4
M. Wt: 169.18 g/mol
InChI Key: RHKWIGHJGOEUSM-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-h]quinoline is a fused heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology research. This compound belongs to a class of nitrogen-containing heterocycles known for their versatile biological activities and presence in pharmacologically active compounds . While specific studies on the [4,5-h] isomer are sparse, research on its closely related structural analogs, particularly Imidazo[4,5-c]quinolines, reveals a high potential for immune modulation. These analogs have been investigated as agonists and antagonists of Toll-like Receptors (TLR) 7 and 8, which are key targets in the study of antiviral and autoimmune disease pathophysiology . Furthermore, 1H-imidazo[4,5-c]quinolin-4-amines have been identified as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR), a promising target for developing therapeutics for inflammatory diseases, chronic neuropathic pain, and liver conditions . The imidazoquinoline core is also a privileged structure in drug discovery, with synthetic studies highlighting routes such as multicomponent, microwave-assisted, and electrochemical reactions for library development . Researchers value this scaffold for its potential to yield event- and site-specific actions, particularly in the central nervous system, and for achieving high subtype selectivity in receptor targeting . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

3H-imidazo[4,5-h]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-7-3-4-8-10(13-6-12-8)9(7)11-5-1/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKWIGHJGOEUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)NC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513851
Record name 3H-Imidazo[4,5-h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14993-03-4
Record name 3H-Imidazo[4,5-h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Analytical Characterization Techniques for 3h Imidazo 4,5 H Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Applications

Proton NMR spectroscopy would be utilized to determine the number, connectivity, and chemical environment of hydrogen atoms in the 3H-imidazo[4,5-h]quinoline molecule. The aromatic region of the ¹H NMR spectrum would be of particular interest, with distinct signals expected for the protons on both the quinoline (B57606) and imidazole (B134444) ring systems. The chemical shifts (δ), measured in parts per million (ppm), would be influenced by the electron density around each proton. Protons on the quinoline moiety would likely appear at lower field (higher ppm values) compared to those on the imidazole ring due to the deshielding effects of the fused aromatic system. Spin-spin coupling between adjacent protons would result in signal splitting, providing valuable information about the connectivity of the protons and, by extension, the carbon skeleton.

For context, in related substituted imidazo[4,5-c]quinoline derivatives, aromatic protons typically resonate in the range of 7.0-9.0 ppm nih.gov. The specific chemical shifts and coupling constants for this compound would be unique to its structure.

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic) and its electronic environment. Carbons in the aromatic quinoline and imidazole rings would be expected to resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The chemical shifts of carbons bonded to nitrogen atoms would be particularly informative.

For example, in derivatives of 1H-imidazo[4,5-c]quinolin-4-amine, carbon signals are observed in this characteristic aromatic region nih.gov. A hypothetical ¹³C NMR data table for this compound would list the chemical shifts for each of its carbon atoms.

AtomPredicted Chemical Shift (δ) ppm
C2Data not available
C4Data not available
C5Data not available
C6Data not available
C7Data not available
C8Data not available
C9Data not available
C9aData not available
C9bData not available

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Environments

Nitrogen-15 NMR spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms within a molecule. For this compound, ¹⁵N NMR would be crucial for characterizing the three distinct nitrogen atoms: one in the pyridine (B92270) part of the quinoline ring and two in the imidazole ring (one pyrrole-type and one pyridine-type). The chemical shifts of these nitrogen atoms would provide insights into their hybridization and involvement in the aromatic system. The ¹⁵N chemical shifts of imidazole-type nitrogens can vary significantly depending on their protonation state and local environment nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This accurate mass measurement allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₇N₃), the expected exact mass would be calculated and compared to the experimental value.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In the positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound plus the mass of a proton.

Further structural information could be obtained by tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The resulting fragmentation pattern would be characteristic of the this compound structure. Common fragmentation pathways for related heterocyclic systems often involve the loss of small neutral molecules such as HCN or N₂. The fragmentation of quinoline derivatives has been studied, and these patterns can provide clues to the expected fragmentation of the imidazoquinoline core researchgate.netnih.gov.

A hypothetical ESI-MS data table for this compound is presented below.

IonCalculated m/zObserved m/z
[M+H]⁺170.0718Data not available

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a highly effective technique for determining the molecular weight and confirming the identity of moderately polar to nonpolar, thermally stable compounds like this compound. wikipedia.org As a soft ionization method, APCI is particularly well-suited for analytes that are not sufficiently polar for electrospray ionization (ESI). wikipedia.orgupce.cz

The process involves the vaporization of the sample and solvent in a heated nebulizer, typically at temperatures between 350-500°C. wikipedia.orgnationalmaglab.org A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase proton transfer or charge exchange reactions. nationalmaglab.org This typically results in the formation of a protonated molecular ion [M+H]⁺, which is readily detected by the mass spectrometer. nih.gov The resulting mass spectra are often simple, dominated by the molecular ion peak, which allows for unambiguous molecular weight determination. creative-proteomics.com APCI can be seamlessly coupled with high-performance liquid chromatography (HPLC), making it a powerful tool for analyzing complex mixtures and reaction products. wikipedia.orgcreative-proteomics.com This technique is noted for being less susceptible to matrix effects and ion suppression compared to ESI. upce.cz

Table 1: Typical Ions Formed in APCI-MS for Heterocyclic Compounds

Ion TypeFormation ProcessCommon Adducts
[M+H]⁺ Proton transfer from reagent gas ionsN/A
M⁺• Charge exchangeN/A
[M-H]⁻ Proton abstractionN/A
[M+Cl]⁻ Anion attachment (if chlorinated solvents are used)Cl⁻

This interactive table summarizes the common ions observed in APCI-MS for organic molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. oregonstate.edu For this compound, the IR spectrum provides a unique "fingerprint" arising from the characteristic vibrational modes of its fused heterocyclic structure. researchgate.netresearchgate.net

The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu Key absorptions for this compound are expected in the functional group region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the 3050-3100 cm⁻¹ range. instanano.com The N-H stretching vibration of the imidazole ring is expected as a medium, sharp band between 3300 and 3500 cm⁻¹. openstax.org The stretching vibrations of the C=C and C=N bonds within the aromatic quinoline and imidazole rings are anticipated to produce a series of bands in the 1650-1450 cm⁻¹ region. nih.gov Complex C-H bending and ring deformation vibrations dominate the fingerprint region, providing further confirmation of the molecular structure. oregonstate.edu

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300-3500N-H StretchImidazole RingMedium, Sharp
3050-3100C-H StretchAromatic RingsMedium to Weak
1650-1585C=C StretchAromatic RingsMedium
1600-1450C=N StretchImidazole/Quinoline RingsMedium
700-1000C-H Out-of-plane BendAromatic RingsStrong

This interactive table outlines the expected IR vibrational frequencies for the key functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

UV-Vis spectroscopy and related photophysical studies provide insight into the electronic structure and luminescent properties of this compound, which are crucial for applications in materials science and bioimaging. csfarmacie.cznih.gov

The UV-Vis absorption spectrum of quinoline and its derivatives is characterized by electronic transitions within the aromatic system. scielo.br Typically, two main absorption bands are observed, which are attributed to π-π* and n-π* transitions. scielo.br For imidazoquinoline systems, these absorption peaks are generally found in the wavelength range between 250 nm and 460 nm. unito.it Upon excitation with UV light, many imidazoquinoline derivatives exhibit fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). unito.itnih.gov The emission for related imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives often occurs in the blue-green region of the visible spectrum, typically between 470 nm and 520 nm. unito.it The specific absorption and emission maxima are highly dependent on the molecular structure, including the nature and position of any substituents on the heterocyclic core. uni-giessen.de

Table 3: Representative Photophysical Data for Related Imidazo-Heterocycles

Compound ClassAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Imidazo[1,5-a]pyridines360-380470-520~110-140
Imidazo[1,5-a]quinolines~350-400~450-500~124
Pyrazolo[3,4-b]quinolines~390~460-480~70-90

This interactive table presents typical absorption and emission data for classes of compounds structurally related to this compound, based on literature values. unito.ituni-giessen.denih.gov

Solvatochromism describes the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. semanticscholar.org This effect is a powerful tool for probing the electronic properties of a molecule. For compounds like this compound, the polarity of the solvent can significantly influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. nih.gov

In many quinoline derivatives, an increase in solvent polarity leads to a progressive red shift (bathochromic shift) of the fluorescence emission band. scielo.brnih.gov This phenomenon, known as positive solvatochromism, indicates that the excited state is more polar than the ground state. nih.gov The interaction between the solute and solvent molecules, including non-specific dispersion forces and specific interactions like hydrogen bonding, stabilizes the excited state to a greater extent than the ground state, thus lowering the energy gap for emission. semanticscholar.orgresearchgate.net

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov

The determination of ΦF is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield, such as quinine sulfate or anthracene. csfarmacie.czuni-giessen.denih.gov The quantum yield of imidazoquinoline derivatives can vary significantly depending on the specific structure and the surrounding environment (e.g., solvent, pH). nih.govresearchgate.net For example, a study on imidazo[5,1-a]isoquinolines reported quantum yields as high as 48%. researchgate.net The quantum yield of some pyrazoloquinoline derivatives has been observed to decrease with increasing solvent polarity, suggesting that non-radiative decay pathways become more favorable in polar environments. nih.gov

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of a compound. For π-conjugated systems like this compound, CV provides valuable information about the stability of different oxidation states and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential (a voltammogram) can reveal the oxidation and reduction potentials of the analyte. dtu.dk For various imidazoquinoline isomers, clear oxidation peaks are often observed in their cyclic voltammograms. uni-giessen.deresearchgate.net From these potentials, the HOMO and LUMO energy levels can be estimated. These energy levels are fundamental to understanding the electronic behavior of the molecule and predicting its suitability for use in electronic devices. uni-giessen.de

Chromatographic and Separation Techniques for Purity Assessment and Isolation (e.g., HPLC)

Detailed, specific chromatographic and separation data for the compound this compound is not extensively available in the reviewed scientific literature. Research often focuses on related isomers with known biological activity, such as those with the imidazo ring fused to other positions of the quinoline core. However, the principles of chromatographic separation used for these related compounds can provide a foundational understanding of the methods likely applicable to this compound.

For instance, in the broader family of imidazoquinolines and their derivatives, reverse-phase HPLC is a commonly employed technique for both purity assessment and isolation. This method separates compounds based on their hydrophobicity. A nonpolar stationary phase, such as C18-modified silica, is typically used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.

While specific operational parameters for this compound are not documented in the provided search results, a general approach can be inferred. The separation would be influenced by the precise mobile phase composition, pH, and the gradient of the organic solvent. Detection is commonly achieved using a UV-Vis detector, as the aromatic nature of the imidazoquinoline core structure results in strong UV absorbance.

In the synthesis of various imidazoquinoline derivatives, purification is often achieved through column chromatography using silica gel. The choice of eluent is critical and is typically a mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (such as ethyl acetate or methanol) to effectively separate the desired product from starting materials and byproducts.

Although detailed research findings and specific data tables for the chromatographic separation of this compound are not presently available, the established methods for analogous compounds provide a robust starting point for developing and validating analytical and preparative separation protocols. Further research is necessary to establish and publish specific chromatographic methods tailored to this particular isomer.

Computational and Theoretical Studies on 3h Imidazo 4,5 H Quinoline and Its Analogs

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are pivotal in understanding the dynamic behavior of molecules and their interactions with biological macromolecules. These approaches allow for the prediction of binding affinities and the stability of molecular complexes, which are crucial for drug discovery and development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in estimating the binding affinity and activity of compounds, playing a crucial role in rational drug design. nih.gov For derivatives of the quinoline (B57606) scaffold, which is a core component of 3H-imidazo[4,5-h]quinoline, molecular docking studies have been extensively used to explore their inhibitory potential against various biological targets.

For instance, docking studies on halogenated quinoline derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), proteins implicated in neurodegenerative diseases, revealed superior binding affinities compared to reference drugs. nih.gov Specifically, certain derivatives demonstrated high docking scores and strong binding energy values, indicating their potential as potent inhibitors. nih.govresearchgate.net These computational predictions provide valuable insights into the binding modes of these compounds, guiding the synthesis and development of new therapeutic agents. nih.gov

In the context of 3H-imidazo[4,5-b]pyridine derivatives, a closely related scaffold, molecular docking has been employed to assess their binding patterns and affinities toward the active sites of kinases like mixed-lineage protein kinase 3 (MLK3). nih.gov Such studies are foundational for the design and synthesis of novel and potent enzyme inhibitors. nih.gov The insights gained from these docking simulations help in understanding the key interactions between the ligand and the protein's active site, which is essential for structure-based drug design.

Table 1: Examples of Molecular Docking Studies on Quinoline Analogs

Compound Class Target Protein Key Findings Reference
Halogenated Quinoline Derivatives MAO-A and MAO-B Superior binding affinities compared to reference drugs. nih.gov
Thio-imidazoquinoline Derivatives Bacterial Proteins High docking scores and strong binding energies, suggesting potential as multidrug-resistant antibiotics. researchgate.net
3H-imidazo[4,5-b]pyridine Derivatives Mixed-lineage protein kinase 3 (MLK3) Identification of binding patterns and affinities, guiding the design of novel inhibitors. nih.gov
Quinoline-3-carboxamide (B1254982) Derivatives DDR Kinases (e.g., ATM) High selectivity towards ATM kinase, with stable interactions observed. mdpi.com

Molecular dynamics (MD) simulations offer a deeper understanding of the physical movements of atoms and molecules over time. This computational method is used to analyze the stability of protein-ligand complexes and the flexibility of their structures. mdpi.com For quinoline derivatives, MD simulations have been crucial in confirming the stability of their interactions with target proteins. nih.gov

Post-molecular docking, MD simulations are often performed to validate the predicted binding modes and assess the conformational stability of the ligand-receptor complex. jchemlett.com Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RoG). Lower values of these parameters for the ligand-protein complex compared to the unbound protein or reference drugs are indicative of stronger structural stability. nih.gov For example, simulations of halogenated quinoline derivatives with MAO-A and MAO-B showed lower RMSD, RMSF, and RoG values, suggesting stable and strong binding. nih.gov

MD simulations on quinoline-3-carboxamide derivatives with various kinases have been used to establish the stability of the observed interactions over simulation periods of up to 100 nanoseconds. mdpi.com These simulations provide insights into the dynamic behavior of the complex, which is something that static molecular docking cannot capture. mdpi.comjchemlett.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of molecules, which are fundamental to their reactivity and interaction capabilities. These methods are based on the principles of quantum mechanics and offer a high level of theoretical accuracy.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. aps.org It is employed to determine a compound's kinetic and thermodynamic stability, perform structural calculations, and analyze molecular interactions. nih.gov For quinoline derivatives, DFT calculations have been used to gain insights into their structural and electronic properties. nih.gov

DFT studies can elucidate the charge density distribution over a molecule, which provides a qualitative measure for the effective binding of the molecule within the active pockets of a protein. researchgate.net The theory is also used to obtain optimized molecular structures and for the analysis of frontier molecular orbitals (HOMO and LUMO). mdpi.com The Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional is a commonly used hybrid functional in DFT calculations for high accuracy in predicting vibrational spectra and other molecular properties. mdpi.com

The Fragment Molecular Orbital (FMO) method is a computational technique that enables the calculation of very large molecular systems by dividing them into smaller fragments. wikipedia.org This approach allows for the application of high-level quantum mechanical calculations to complex biological systems, such as protein-ligand interactions, which would be computationally expensive with traditional methods. nih.gov

A key feature of the FMO method is its ability to provide a detailed breakdown of the interaction energies between the ligand and the receptor. nih.gov The total interaction energy for each pair of fragments can be decomposed into distinct physical contributions, including electrostatic, exchange-repulsion, charge transfer, and dispersion interactions. wikipedia.orgnih.gov This pair interaction energy decomposition analysis (PIEDA) offers a chemically intuitive understanding of the forces driving the binding process. nih.gov The FMO method has been successfully applied to guide medicinal chemistry efforts in drug discovery by providing a detailed picture of the key interactions that are critical for ligand potency and selectivity. nih.gov

The electronic properties of a molecule are crucial determinants of its chemical behavior. Computational methods like DFT and FMO are used to predict these properties, with a particular focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov

Analysis of these frontier orbitals helps in understanding the charge transfer within the molecule and its ability to interact with other molecules. nih.gov Furthermore, properties such as the electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness can be derived from DFT calculations. nih.gov These parameters provide a comprehensive understanding of the molecule's electronic characteristics and its potential for chemical reactions. nih.gov

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO. Indicator of chemical reactivity and kinetic stability.
Electronegativity A measure of the tendency of an atom to attract a bonding pair of electrons. Influences bond polarity and interaction types.
Chemical Hardness Resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap implies greater hardness.
Chemical Softness Reciprocal of chemical hardness. A smaller HOMO-LUMO gap implies greater softness.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

No dedicated Quantitative Structure-Activity Relationship (QSAR) models for this compound analogs were identified in the reviewed literature. Research in the broader imidazoquinoline class has utilized QSAR to correlate structural features with biological activity, but these findings are specific to the studied isomers and cannot be directly applied to the this compound core. For instance, studies on other isomers have successfully developed CoMFA and CoMSIA models to guide the design of new potent inhibitors for various biological targets. However, the unique electronic and steric properties of the [4,5-h] isomer would necessitate its own specific QSAR studies to derive meaningful and predictive models for ligand-based design.

In Silico Approaches for Predicting Interaction Profiles

Similarly, specific in silico studies detailing the interaction profiles of this compound derivatives are absent from the available scientific literature. While molecular docking and other computational methods have been applied to different imidazoquinoline isomers to predict their binding modes and interaction with protein targets, this information is not transferable. The specific arrangement of nitrogen atoms and the fused ring system in the this compound structure would result in a unique interaction profile, including distinct hydrogen bonding patterns and steric interactions within a given protein's active site. Without dedicated molecular docking, molecular dynamics, or pharmacophore mapping studies on this specific scaffold, any discussion of its interaction profile would be speculative.

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Interaction

Impact of Structural Modulations on Molecular Recognition and Binding Specificity

Structural modifications to the core 3H-imidazo[4,5-h]quinoline scaffold and its isomers have a profound impact on their interaction with biological targets, dictating both potency and selectivity. SAR studies on the broader class of imidazoquinolines and related imidazopyridines reveal that substitutions at various positions on the fused ring system can dramatically alter binding affinity and molecular recognition.

For instance, in the related 1H-imidazo[4,5-c]quinoline series, modifications at the C2 and C4 positions are critical for activity and selectivity. Studies on these derivatives as allosteric modulators for the A3 adenosine (B11128) receptor have shown that bulky hydrophobic groups at the C2 position, such as cycloalkyl or adamantyl groups, are well-tolerated and can enhance allosteric modulation. nih.gov Conversely, introducing a nitrogen atom into a C2 substituent to improve solubility was found to significantly reduce allosteric enhancement, highlighting a delicate balance between physicochemical properties and binding efficacy. nih.gov

Similarly, for the 3H-imidazo[4,5-b]pyridine scaffold, a potent c-Met kinase inhibitor, SAR exploration revealed that specific substitutions are required to achieve high potency. The core itself acts as a hinge-binding motif, and modifications extending from this core are tailored to interact with other regions of the ATP-binding pocket to ensure high affinity and selectivity. nih.gov The potency of 4-aminoquinoline (B48711) derivatives, another related class, is highly dependent on the nature of the substituent on the amino group, which is crucial for overcoming drug resistance in antimalarial applications. nih.gov These examples from isomeric and related systems underscore that molecular recognition for the this compound scaffold is likely governed by the specific placement and nature of its substituents, which must be optimized for interaction with the unique topology of a given target's binding site.

Mechanistic Insights into Enzyme-Inhibitor Complex Formation (e.g., Kinases, Peptidases, Hydrolases)

The this compound scaffold and its relatives have been primarily studied as inhibitors of enzymes, particularly kinases and oxidases. The mechanism of inhibition typically involves the formation of a stable, non-covalent complex within the enzyme's active site, driven by the intermolecular forces discussed previously.

Studies on derivatives of this compound and its isomer 3H-imidazo[4,5-f]quinoline have demonstrated their ability to inhibit amine oxidases, including both copper-dependent and FAD-dependent enzymes. binghamton.edu The formation of the enzyme-inhibitor complex in these cases prevents the enzyme from processing its natural substrate. Interestingly, the study noted that a methyl derivative of the 3H-imidazo[4,5-f]quinoline isomer could activate a copper-dependent enzyme while inhibiting a FAD-dependent mitochondrial enzyme, indicating that subtle structural changes can switch the mode of interaction from inhibition to activation, likely through different binding conformations. binghamton.edu

In the context of kinases, the mechanism is better understood. As described for related imidazopyridines, the inhibitor occupies the ATP-binding pocket. nih.govmdpi.com The core scaffold forms hydrogen bonds with the hinge region, while peripheral substituents engage in additional interactions, such as hydrophobic and van der Waals contacts, in other parts of the pocket. This network of interactions stabilizes the enzyme-inhibitor complex, locking the kinase in an inactive conformation and preventing the binding and phosphorylation of its substrate.

Stereochemical and Conformational Effects on Interaction Profiles

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of a ligand are critical determinants of its biological activity. While the core this compound ring system is planar, substituents attached to it can introduce chiral centers and conformational flexibility, which in turn affects how the molecule fits into a binding site.

The importance of stereochemistry is evident in related compound classes. For example, in the development of A3AR allosteric modulators based on the 1H-imidazo[4,5-c]quinoline scaffold, functionalization of a C2-cycloheptenyl substituent led to the formation of two distinct diastereomeric oxirane compounds. mdpi.com These diastereomers, having different spatial arrangements, would be expected to exhibit different interaction profiles and potencies, as the precise orientation of the oxirane group would dictate its interactions within the allosteric pocket.

Furthermore, conformational analysis of a DNA adduct formed by the related food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline showed that the molecule could adopt multiple low-energy conformations when bound to DNA. binghamton.edu This conformational flexibility allows the molecule to bind in different orientations (e.g., in the major or minor groove), which may explain the variety of mutational outcomes it induces. This illustrates that for derivatives of this compound, controlling conformation—for instance, by introducing rigid linkers or bulky groups—could be a key strategy to enhance binding affinity and selectivity for a specific target.

Analysis of Electronic and Steric Factors Governing Molecular Recognition

Molecular recognition is a result of the complementary nature of the steric and electronic properties of a ligand and its binding site. Steric factors relate to the size and shape of the molecule, while electronic factors involve the distribution of charge and the ability to form specific polar interactions.

The electronic properties of the imidazoquinoline ring system are key to its function. The electron-rich aromatic system can participate in π-π stacking and cation-π interactions, while the precise location of nitrogen atoms creates a specific electrostatic potential map that guides polar interactions. The influence of electronic factors was directly investigated in a study on 3H-imidazo[4,5-b]pyridine-based PAK4 inhibitors. mdpi.com Researchers compared derivatives with electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) on a phenyl ring substituent. While docking scores were similar, a more detailed analysis using fragment molecular orbital (FMO) methods revealed significant differences in interaction energies. The two groups (EWG vs. EDG) produced opposite electrostatic and charge-transfer energies with key hinge region residues, demonstrating that modulating the electronic nature of substituents can fine-tune the strength and quality of critical hydrogen bonds and other polar contacts. mdpi.com

Steric bulk is equally important. In the design of A3AR PAMs, a 2-cyclopropyl group on the 1H-imidazo[4,5-c]quinoline core resulted in a compound that acted as a competitive antagonist, fitting within the orthosteric site. nih.gov In contrast, replacing it with a larger 2-cyclohexyl group led to a compound that acted as a PAM, presumably because the increased steric bulk forced it to bind at the more accommodating allosteric site. nih.gov This demonstrates how steric factors can be strategically employed to direct a ligand to a specific binding site and achieve a desired biological effect.

Comparative SAR Studies Across Imidazoquinoline Isomers and Analogues

The immunostimulatory activity of the imidazoquinoline scaffold is highly dependent on the specific arrangement of its atoms, and even minor changes in the heterocyclic core or substituent positions can lead to significant shifts in biological activity and receptor selectivity. Structure-activity relationship (SAR) studies comparing different isomers and analogues have been crucial in mapping the structural requirements for potent and selective Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonism.

The most extensively studied isomers are the 1H-imidazo[4,5-c]quinolines, which have served as the foundational template for drugs like imiquimod (B1671794) and resiquimod (B1680535). nih.govnih.gov However, investigations into other isomeric scaffolds, such as imidazo[4,5-f]quinolines, and analogues where the imidazole (B134444) ring is replaced by other five-membered heterocycles, have revealed critical insights into the molecular interactions governing TLR activation. nih.govnih.gov

Key determinants of activity across these compounds include the precise location and nature of substituents on the quinoline (B57606) and imidazole rings, as well as the electronic properties of the core heterocyclic system. rsc.org For instance, the C4-amine group on the 1H-imidazo[4,5-c]quinoline scaffold is considered essential for activity, with its removal leading to a complete loss of function. nih.gov In contrast, modifications at the N1, C2, and C7 positions have been shown to modulate potency and the relative balance between TLR7 and TLR8 agonism. nih.govbiorxiv.org

Comparative studies have demonstrated that while TLR7 is relatively permissive to a variety of substitutions at the N1 and C2 positions, TLR8 activation often has more stringent requirements. nih.gov For example, TLR8 agonism is typically enhanced by N1-alkyl hydroxy substituents and a C2 n-butyl or n-pentyl group. nih.gov Furthermore, the electronic nature of the quinoline ring system plays a significant role; a general trend observed is that electron-donating groups (EDGs) at the C7 position tend to result in stronger TLR7/TLR8 activation compared to electron-withdrawing groups (EWGs). nih.govbiorxiv.org

The replacement of the imidazole portion of the imidazoquinoline scaffold with other heterocycles, such as thiazole (B1198619) or oxazole, has led to the development of analogues with distinct activity profiles. nih.govnih.gov These comparisons highlight that the imidazole ring itself is a key recognition element for TLR7. nih.gov For example, 2-propylthiazolo[4,5-c]quinolin-4-amine (B1669137) was identified as a potent TLR8 agonist, while the corresponding 2-butyloxazolo[4,5-c]quinolin-4-amine displayed potent dual TLR7/8-agonistic activity. nih.govnih.gov This demonstrates that the heteroatoms within the five-membered ring critically influence receptor interaction and selectivity.

Further studies on imidazo[4,5-f]quinoline derivatives and their regioisomeric pyrazolo[4,3-f]quinoline analogues have shown that the specific fusion of the heterocyclic rings is vital for immunostimulatory effects. nih.gov Novel pyrazolo[3,4-f]quinoline derivatives were found to possess potent in vivo activity, whereas their regioisomers were inactive, underscoring the subtle but critical spatial and electronic requirements for biological function. nih.gov

The following tables summarize comparative SAR findings across various imidazoquinoline isomers and related analogues, focusing on how structural modifications influence TLR7 and TLR8 activity.

Table 1: Comparison of Activity in Heterocyclic Analogues of Imidazoquinolines

Compound ClassRepresentative StructureKey SAR FindingsTLR7 ActivityTLR8 ActivityReference(s)
1H-Imidazo[4,5-c]quinolines GardiquimodThe foundational scaffold. Activity is highly tunable via N1, C2, and C7 substitutions.AgonistAgonist nih.gov
Thiazolo[4,5-c]quinolines 2-propylthiazolo[4,5-c]quinolin-4-amineReplacement of imidazole with thiazole. C2-alkyl chain length influences potency.AgonistPotent Agonist nih.gov
Oxazolo[4,5-c]quinolines 2-butyloxazolo[4,5-c]quinolin-4-amineReplacement of imidazole with oxazole. Showed more potent dual agonism compared to the thiazole analogue.Potent AgonistPotent Agonist nih.gov
Pyrazolo[3,4-f]quinolines 9-((3-methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinolineIsomeric scaffold with potent in vivo immunostimulatory effects.Not specifiedNot specified nih.gov
Pyrazolo[4,3-f]quinolines Regioisomer of the pyrazolo[3,4-f]quinoline scaffoldInactive, highlighting the critical importance of the specific ring fusion orientation for biological activity.InactiveInactive nih.gov

Table 2: Influence of C7 Substituents on 1H-Imidazo[4,5-c]quinoline Activity

Base ScaffoldC7-SubstituentGeneral EffectImpact on TLR7 ActivityImpact on TLR8 ActivityReference(s)
ImidazoquinolineMethoxy (EDG)Increases electron density of the ring system, enhancing activity.PotentiationPotentiation nih.govbiorxiv.org
ImidazoquinolineHydroxyl (EDG)Substantially increases agonist activity, potentially through enhanced hydrogen bonding.PotentiationPotentiation nih.govbiorxiv.org
ImidazoquinolineChloro (EWG)Electron deficiency can decrease activity compared to EDGs.DecreaseDecrease nih.gov
ImidazoquinolineNitrile (EWG)Generally weaker activators compared to analogues with EDGs.DecreaseDecrease nih.gov

Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. The specific potency and activity can vary depending on the substitutions at the N1 and C2 positions.

Research Applications and Emerging Directions in Imidazoquinoline Chemistry

Advancement of Fundamental Heterocyclic Chemistry

The synthesis and derivatization of imidazo[4,5-h]quinolines contribute significantly to the broader field of heterocyclic chemistry. The fusion of imidazole (B134444) and quinoline (B57606) ring systems creates a unique scaffold that allows for the exploration of novel synthetic methodologies and reaction pathways. For instance, the synthesis of 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline has been achieved through the Weidenhagen reaction, a testament to the adaptability of classical synthetic methods to create complex heterocyclic systems. researchgate.net Further research into electrophilic substitution reactions of these compounds, such as bromination, nitration, and acylation, provides deeper insights into their reactivity and the directing effects of the fused ring system. researchgate.net

The development of new synthetic routes for quinoline-based heterocycles, including those incorporating imidazole moieties, is an active area of research. nih.govnih.govtandfonline.com These efforts not only expand the library of available heterocyclic compounds but also provide valuable platforms for investigating structure-activity relationships. nih.govnih.gov

Development of Fluorescent Heterocyclic Systems for Advanced Materials Research

Imidazoquinoline derivatives are increasingly recognized for their fluorescent properties, making them promising candidates for the development of advanced materials. The inherent fluorescence of the imidazo[1,2-a]pyridine and pyrimidine nucleus can be enhanced and modulated through the introduction of various substituents. For example, the incorporation of a hydroxymethyl group at the 3-position of imidazo[1,2-a]azines has been shown to promote fluorescence. nih.gov

The photophysical properties of these compounds, including their absorption and emission spectra, are influenced by factors such as solvent polarity. mdpi.com Research into pyrazolo[3,4-b]quinoline derivatives has demonstrated their potential as fluorescent sensors, with some compounds exhibiting a significant increase in fluorescence quantum yield in the presence of specific metal ions. mdpi.com This "turn-on" fluorescence response is a key feature for sensor applications. The thermal stability of these fluorescent compounds is also a critical factor for their practical use in materials science, with some derivatives showing stability at temperatures up to 280°C. nih.gov

Table 1: Fluorescence Properties of Selected Imidazo[1,2-a]pyridine and Pyrimidine Derivatives

CompoundAryl SubstituentAbsorption Max (nm)Emission Max (nm)
6a C6H5340412
6e 4'CH3O-C6H4352430
7a C6H5315405
7c 4'F-C6H4312408

Data extracted from studies on 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives.

Applications in Analytical Chemistry as Reference Standards or Probes

The well-defined chemical structures and characteristic spectroscopic properties of imidazo[4,5-h]quinoline derivatives make them suitable for use as reference standards in analytical chemistry. Their purity can be established through various analytical techniques, ensuring their reliability for the identification and quantification of related compounds.

Furthermore, their fluorescent properties open up possibilities for their use as probes in various analytical assays. For instance, quinoline-based compounds have been investigated for their potential in detecting specific cations. mdpi.com The ability of certain pyrazoloquinoline derivatives to exhibit a significant increase in fluorescence in the presence of Zn2+ ions, with a detection limit in the micromolar range, highlights their potential as selective fluorescent sensors. mdpi.com

Utility as Building Blocks for Complex Supramolecular Architectures

The rigid, planar structure of the imidazo[4,5-h]quinoline core, combined with the potential for functionalization at various positions, makes it an attractive building block for the construction of complex supramolecular architectures. The nitrogen atoms within the heterocyclic system can act as hydrogen bond acceptors, while appropriate substituents can introduce hydrogen bond donors or other recognition motifs.

While the direct use of 3H-imidazo[4,5-h]quinoline in supramolecular chemistry is an emerging area, the principles of molecular recognition and self-assembly established with related heterocyclic systems, such as 1,3,5-triazines, provide a conceptual framework. rsc.org The ability to form well-defined, ordered structures through non-covalent interactions is a key driver of research in this field.

Design of Novel Molecular Probes and Sensors

The development of molecular probes and sensors is a rapidly advancing field, and imidazoquinoline derivatives are poised to play a significant role. uoregon.edu The design of these molecules often involves integrating a recognition unit, which selectively binds to the target analyte, with a signaling unit that produces a measurable response, such as a change in fluorescence. uoregon.eduuoregon.edu

The imidazoquinoline scaffold can serve as the core of such probes, with its fluorescent properties acting as the signaling mechanism. mdpi.com By attaching specific functional groups that can interact with analytes of interest, it is possible to create sensors for a variety of targets, including metal ions and biologically relevant molecules. The modular nature of organic synthesis allows for the systematic modification of the probe's structure to optimize its selectivity and sensitivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3H-imidazo[4,5-h]quinoline derivatives, and what intermediates are critical for structural validation?

  • Methodological Answer : The synthesis often begins with 6-nitroquinoline-5-amine as a precursor, reduced using SnCl₂ to yield quinoline-5,6-diamine, followed by cyclization with aldehydes or ketones to form imidazo-quinoline scaffolds . Key intermediates like N6-benzylidene-quinoline-5,6-diamines are characterized via IR (C=N stretch at ~1650 cm⁻¹) and ¹H NMR (aromatic proton signals at δ 7.2–8.9 ppm) to confirm cyclization . For deuterated analogs, isotopic labeling (e.g., [³H]U-86170) involves tritium incorporation at methyl groups to track metabolic pathways .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Structural validation relies on:

  • ¹H/¹³C NMR : To identify substituent positions (e.g., methyl groups at δ 2.5–3.0 ppm; aromatic protons in imidazo-quinoline core at δ 7.5–8.9 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 288 for 2-phenyl-3-propyl derivatives) confirm molecular weight .
  • X-ray Crystallography : Resolves binding modes in enzyme complexes (e.g., Zn²⁺ and Mg²⁺ coordination in PDE10A inhibition) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the immunostimulatory or carcinogenic activity of this compound derivatives?

  • Methodological Answer :

  • Immunostimulation : Pyrazolo[3,4-f]quinoline derivatives show enhanced activity over imidazo[4,5-f]quinolines due to altered electron distribution at the N1 position, as confirmed in murine models (e.g., 70% survival rate in infection challenges) . Regioisomeric pyrazolo[4,3-f] analogs are inactive, highlighting positional sensitivity .
  • Carcinogenicity : 2-Amino-3-methyl derivatives (e.g., IQ) exhibit mutagenicity via metabolic activation by cytochrome P450 to form DNA-adducts (e.g., N²-OH-IQ), but deuterated methyl groups reduce adduct formation by 50% in rat hepatocytes . Contradictory data arise from model systems: in vitro assays overestimate adduct persistence compared to in vivo models .

Q. What mechanistic insights have crystallography studies provided for this compound in enzyme inhibition?

  • Methodological Answer : Co-crystal structures with PDE10A (PDB: 5SJB) reveal:

  • Binding Interactions : The imidazo-quinoline core forms π-π stacking with Phe686 and hydrogen bonds with Gln716 .
  • Metal Coordination : A sulfanyl substituent at position 2 chelates Zn²⁺ (bond length: 2.1 Å) and Mg²⁺ (2.3 Å), stabilizing the enzyme-inhibitor complex .
  • Structure-Based Design : Methyl or methoxy groups at the pyridine ring (e.g., 4-methoxy-3,5-dimethyl) improve inhibitory potency (IC₅₀ = 12 nM) by enhancing hydrophobic interactions .

Q. How can researchers resolve contradictions in carcinogenicity data for this compound derivatives?

  • Methodological Answer : Discrepancies stem from:

  • Metabolic Variability : Liver S9 fractions from different species (e.g., rat vs. human) activate IQ derivatives to varying extents. Use deuterated internal standards (e.g., [³H]U-91356) improves quantification accuracy in LC-MS assays .
  • Experimental Models : Primary hepatocytes better replicate in vivo metabolism than immortalized cell lines. For example, 2-amino-3-methyl derivatives show 10-fold higher adduct formation in HepG2 cells versus primary rat hepatocytes .
  • Dose-Response Relationships : Nonlinear kinetics at low doses (≤1 µM) require advanced statistical models (ANOVA with Fisher’s PLSD) to distinguish carcinogenic thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.